tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17703596
InChI: InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18)
SMILES:
Molecular Formula: C13H14ClN3O2
Molecular Weight: 279.72 g/mol

tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate

CAS No.:

Cat. No.: VC17703596

Molecular Formula: C13H14ClN3O2

Molecular Weight: 279.72 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate -

Specification

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
IUPAC Name tert-butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate
Standard InChI InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18)
Standard InChI Key BWMKFUUMWWGWNJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CC(=N2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate features a 1,8-naphthyridine core, a bicyclic aromatic system comprising two fused pyridine rings. The chlorine substituent at position 7 introduces electronegativity, influencing electronic distribution and reactivity. The Boc group (-OC(O)O(C(CH₃)₃)) at position 2 acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₃O₂
Molecular Weight279.72 g/mol
IUPAC Nametert-butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate
Canonical SMILESCC(C)(C)OC(=O)NC₁=NC₂=C(C=C₁)C=CC(=N₂)Cl
Standard InChIInChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18)

The compound’s planar naphthyridine system facilitates π-π stacking interactions, while the Boc group enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran.

Synthesis and Preparation

Synthetic Route

The synthesis involves reacting 7-chloro-1,8-naphthyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O, yielding the carbamate.

Table 2: Standard Synthesis Conditions

ParameterDetail
Reagents7-Chloro-1,8-naphthyridin-2-amine, Boc₂O, triethylamine
SolventDichloromethane (DCM) or tetrahydrofuran (THF)
Temperature0–25°C (ambient)
Reaction Time4–12 hours
Yield70–85% (reported for analogous reactions)

Purification and Characterization

Crude product purification typically employs column chromatography using silica gel and a hexane/ethyl acetate gradient. Final characterization relies on mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity.

Reactivity and Functional Group Transformations

Deprotection of the Boc Group

The Boc carbamate is selectively cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in DCM), regenerating the free amine. This deprotection step is critical for subsequent functionalization in drug synthesis:

tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamateHCl/dioxane7-Chloro-1,8-naphthyridin-2-amine+CO2+tert-butanol\text{tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate} \xrightarrow{\text{HCl/dioxane}} 7\text{-Chloro-1,8-naphthyridin-2-amine} + \text{CO}_2 + \text{tert-butanol}

Electrophilic Substitution

The electron-deficient naphthyridine ring undergoes electrophilic aromatic substitution (EAS) at position 4 or 5, though the chlorine atom’s directing effects may alter regioselectivity. Nitration or sulfonation reactions could further diversify the scaffold.

CompoundTarget EnzymeMIC (μg/mL) against E. coli
CiprofloxacinDNA gyrase0.03
7-Chloro-1,8-naphthyridin-2-amine (deprotected form)Hypothesized similar targetsPending evaluation

Anticancer Applications

The naphthyridine core’s ability to intercalate DNA or inhibit kinase activity suggests potential anticancer utility. Modifying the Boc-protected amine with cytotoxic payloads (e.g., alkylating agents) could yield targeted therapies, though such studies remain speculative for this specific compound.

Industrial and Research Applications

Intermediate in Drug Synthesis

This compound is pivotal in synthesizing kinase inhibitors and antimicrobial agents. For example, it could serve as a precursor to analogs of the antimalarial agent pyronaridine or the anticancer drug amonafide.

Role in Medicinal Chemistry

The Boc group’s orthogonality allows sequential functionalization of polyfunctional molecules. In fragment-based drug discovery, this carbamate enables the modular assembly of pharmacophores targeting protein-protein interactions.

AspectDetail
Hazard ClassificationIrritant (eyes, skin)
Storage Conditions2–8°C in airtight container
StabilityStable under inert atmosphere
DisposalIncinerate per EPA guidelines

The compound is labeled "For research use only," excluding human or veterinary applications. Personal protective equipment (PPE) including gloves and goggles is mandatory during handling.

Future Research Directions

Biological Screening

Priority should be given to evaluating the compound’s antimicrobial and anticancer activity in vitro. Collaboration with academic labs could facilitate high-throughput screening against pathogen panels or cancer cell lines.

Synthetic Methodology Development

Optimizing one-pot syntheses or flow chemistry approaches could enhance yield and scalability. Exploring greener solvents (e.g., cyclopentyl methyl ether) may align with sustainable chemistry initiatives.

Structural Modifications

Introducing fluorinated or chiral substituents might improve bioavailability or target selectivity. Computational modeling (e.g., molecular docking) could guide rational design efforts.

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